5-Bromo-4-fluoro-2-methylphenol
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Overview
Description
5-Bromo-4-fluoro-2-methylphenol is a chemical compound with the molecular formula C7H6BrFO . It has a molecular weight of 205.03 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of 2-bromothiophene and the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride . Another method involves the use of Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine, fluorine, and a methyl group attached to it . The InChI code for this compound is 1S/C7H6BrFO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive groups in its structure. For instance, it can participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 205.03 .Scientific Research Applications
Computational Chemistry Insights
A study focused on the molecular structure, electrostatic potential, and molecular orbital energies of a closely related compound, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, using density functional theory (DFT) calculations. The research highlights the compound's potential as a multidentate ligand for forming metal complexes with unique coordination geometries, indicating its relevance in the development of novel materials and catalysts (Tanak, 2019).
Synthesis and Reactivity
Research on the nitration of various halophenols, including analogs of 5-Bromo-4-fluoro-2-methylphenol, has shown the formation of halo-nitrocyclohexa-dienones, demonstrating the reactivity of such compounds under specific conditions and their potential utility in organic synthesis (Clewley et al., 1989).
Antibacterial Applications
A study on bromophenols from marine red algae identified compounds with moderate antibacterial activity. While the specific compound this compound was not mentioned, the research underlines the potential of bromophenols, in general, for developing new antibacterial agents (Xu et al., 2003).
Environmental and Metabolic Studies
Investigations into the environmental and metabolic impacts of fluorinated compounds have been conducted, highlighting the transformation and degradation pathways of fluorinated phenols in methanogenic consortia. This research sheds light on the environmental fate of compounds like this compound and their potential impacts on microbial methane production (Londry & Fedorak, 1993).
Safety and Hazards
Future Directions
The future directions for 5-Bromo-4-fluoro-2-methylphenol could involve its use in the synthesis of new compounds and in various applications. For instance, it has been used in the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists . Additionally, new fluorescein derivatives have been synthesized using similar compounds, suggesting potential applications in fluorescence-based technologies .
Mechanism of Action
Mode of Action
For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
. This physical property can influence its absorption and distribution within a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-methylphenol. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at ambient temperature . Furthermore, the compound’s efficacy and action can be influenced by the specific conditions of the biological system in which it is introduced, such as pH, presence of other chemicals, and specific characteristics of the target cells or tissues.
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJDAPWTVVCMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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